N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3/c24-17-7-5-15(6-8-17)13-28-14-26-21-18(23(28)31)12-27-29(21)10-9-25-22(30)20-11-16-3-1-2-4-19(16)32-20/h1-8,11-12,14H,9-10,13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKEUIPBFFTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. Its structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 432.31 g/mol. The presence of the bromobenzyl group and the benzofuran moiety contributes to its biological activity by enhancing lipophilicity and potential receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit various cancer cell lines by inducing apoptosis. The compound demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that pyrazolo derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The target compound showed a notable reduction in inflammation markers in vitro, suggesting that it may serve as a lead compound for developing anti-inflammatory drugs .
The proposed mechanism involves the inhibition of specific kinases associated with cancer cell proliferation and survival pathways. The bromobenzyl substitution likely enhances binding affinity to these targets, facilitating greater efficacy in inhibiting tumor growth . Additionally, the benzofuran moiety may contribute to antioxidant activity, further supporting its role in mitigating oxidative stress associated with cancer progression .
Study 1: In Vitro Evaluation
A study conducted on various pyrazolo derivatives included this compound. The results showed that this compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 3.5 µM and 4.0 µM, respectively .
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory effects, this compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. It demonstrated a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases .
Data Summary
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core , which is critical in the design of pharmacologically active molecules. The synthesis typically involves several steps, including the formation of the pyrazolo[3,4-d]pyrimidine structure and subsequent modifications to introduce the benzofuran and carboxamide functionalities. The synthetic pathway can be optimized for yield and selectivity through careful control of reaction conditions such as temperature and catalysts.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory effects on enzymes involved in cancer proliferation. The compound has been evaluated for its cytotoxic activity against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. For instance, studies have shown that similar compounds possess IC50 values indicating effective cytotoxicity against lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116) cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, with studies reporting moderate to good efficacy against various bacterial strains. This activity is often linked to structural features that enhance interaction with microbial targets. Compounds with similar frameworks have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Anti-inflammatory Effects
The presence of specific functional groups within the compound may contribute to anti-inflammatory activities. Research into related pyrazolo[3,4-d]pyrimidine derivatives has indicated their ability to modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
The effectiveness of N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can be attributed to its structural components:
| Structural Feature | Activity Implication |
|---|---|
| Pyrazolo[3,4-d]pyrimidine Core | Inhibitory effects on cancer enzymes |
| Benzofuran Moiety | Potential interactions with biological targets |
| Carboxamide Group | Enhances solubility and bioavailability |
Understanding the SAR is crucial for optimizing the compound's efficacy and minimizing side effects in therapeutic applications.
Case Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to this compound were tested against multiple cancer cell lines. Results showed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating higher potency against specific tumors .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds revealed that modifications in side chains could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The study demonstrated that certain derivatives achieved MIC values below those of traditional antibiotics like cefotaxime .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-bromobenzyl group undergoes nucleophilic aromatic substitution (SNAr) and aliphatic nucleophilic displacement, facilitated by electron-withdrawing substituents.
| Reaction Type | Conditions | Reagents | Products | Source |
|---|---|---|---|---|
| SNAr at Bromine | DMF, 80–100°C, 6–12 hrs | Primary/Secondary Amines | Aryl amine derivatives (e.g., 4-(methylamino)benzyl analog) | |
| Aliphatic Displacement | K₂CO₃, DMSO, RT, 24 hrs | Thiols | Thioether-linked analogs (e.g., 4-(methylthio)benzyl derivatives) |
-
The bromine atom’s position para to the benzyl group enhances electrophilicity, enabling efficient substitution with nitrogen- or sulfur-based nucleophiles.
Oxidation Reactions
The pyrazolo[3,4-d]pyrimidin-4-one core undergoes oxidation, modifying its electronic properties.
| Target Site | Oxidizing Agent | Conditions | Products | Source |
|---|---|---|---|---|
| Pyrazolo Ring | KMnO₄ (aq. H₂SO₄) | Reflux, 4–6 hrs | Hydroxylated derivatives (e.g., 5-OH analog) | |
| Benzofuran Ring | CrO₃ (AcOH) | 60°C, 2 hrs | 2-carboxylic acid derivative |
-
Oxidation of the benzofuran moiety to a carboxylic acid enhances water solubility, critical for pharmacokinetic optimization.
Hydrolysis Reactions
The carboxamide and ester-like functionalities are susceptible to hydrolysis under acidic or basic conditions.
| Functional Group | Conditions | Reagents | Products | Source |
|---|---|---|---|---|
| Carboxamide | 6M HCl, reflux, 8 hrs | HCl | Benzofuran-2-carboxylic acid derivative | |
| Ethyl Ester | NaOH (1M), EtOH/H₂O, RT, 24 hrs | NaOH | Free carboxylic acid |
-
Hydrolysis of the carboxamide group is pH-dependent, with acidic conditions favoring faster conversion.
Electrophilic Aromatic Substitution
The benzofuran ring participates in electrophilic substitutions, particularly nitration and sulfonation.
| Reaction Type | Reagents | Conditions | Products | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-nitrobenzofuran analog | |
| Sulfonation | SO₃/DCM | RT, 12 hrs | 5-sulfo-benzofuran derivative |
-
Nitration occurs preferentially at the 5-position of the benzofuran ring due to electronic and steric factors.
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the pyrazolo[3,4-d]pyrimidine core.
| Reaction Type | Catalysts | Conditions | Products | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF, 100°C, 12 hrs | Biaryl derivatives (e.g., 4-arylbenzyl) | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 90°C, 24 hrs | Aminated pyrazolo-pyrimidines |
-
Suzuki reactions with aryl boronic acids introduce diversity at the 4-bromobenzyl position.
Reduction Reactions
Selective reduction of carbonyl groups alters the compound’s hydrogen-bonding capacity.
| Target Site | Reducing Agent | Conditions | Products | Source |
|---|---|---|---|---|
| 4-Oxo Group | NaBH₄, MeOH | RT, 2 hrs | 4-hydroxy intermediate | |
| Amide Reduction | LiAlH₄, THF | Reflux, 6 hrs | Primary amine derivative |
-
Reduction of the pyrimidinone carbonyl stabilizes the enol form, affecting tautomeric equilibria.
Cycloaddition and Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles.
| Reaction Type | Reagents | Conditions | Products | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride | Xylene, reflux, 8 hrs | Furan-annulated tetracyclic derivatives | |
| 1,3-Dipolar | NaN₃, CuI | DMF, 80°C, 12 hrs | Triazole-linked analogs |
Key Analytical Methods for Reaction Monitoring
-
HPLC : Quantifies reaction progress and purity (>95% typical for isolated products).
-
Mass Spectrometry : Confirms molecular weights (e.g., [M+H]⁺ = 561.25 for derivatives) .
-
NMR : Resolves regioselectivity in substitution reactions (e.g., δ 8.32 ppm for aromatic protons) .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling tailored modifications for target engagement and ADMET optimization. The integration of palladium-catalyzed cross-couplings and electrophilic substitutions provides a robust platform for derivative synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Effects
The target compound shares a pyrazolo[3,4-d]pyrimidin-4-one core with analogs reported in patent literature. A notable example is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, Patent US12/036594), which differs in three key aspects:
Substituents on the Pyrazolopyrimidine Core: Target compound: 4-bromobenzyl group (electron-withdrawing, lipophilic). Example 53: 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl group (planar chromenone ring with fluorine atoms enhancing polarity).
Linking Group: Target compound: Ethyl spacer between pyrazolopyrimidine and benzofuran. Example 53: Ethyl linker to a fluorinated chromenone moiety.
Terminal Functional Group :
- Target compound: Benzofuran-2-carboxamide (rigid, aromatic).
- Example 53: 2-fluoro-N-isopropylbenzamide (flexible isopropyl group).
Table 1: Comparative Data of Target Compound and Example 53
Substituent Impact :
- Bromine vs. Fluorine: The 4-bromobenzyl group in the target compound increases lipophilicity and steric bulk compared to the fluorine-substituted chromenone in Example 53. This may enhance membrane permeability but reduce solubility.
- Benzofuran vs. Chromenone: The benzofuran’s planar structure could favor π-π stacking interactions in binding pockets, whereas the chromenone’s fused ring system in Example 53 may confer distinct conformational constraints.
Research Findings and Implications
- Structural Determinants of Activity: The pyrazolopyrimidine core is critical for ATP-binding site interactions in kinases. The 4-bromobenzyl group in the target compound may target hydrophobic regions, while Example 53’s fluorinated chromenone could improve metabolic stability .
- Methodological Considerations : Crystallographic tools like SHELXL and ORTEP-3 are indispensable for confirming the stereochemistry and intermolecular interactions of such compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
